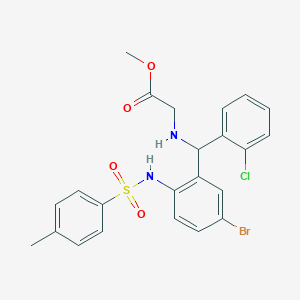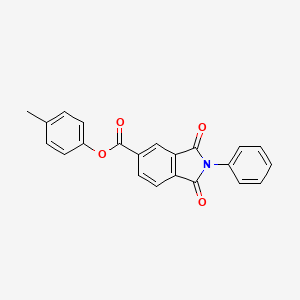
(E)-2-((4-hydroxyphenylimino)methyl)-4-nitrophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-((4-hydroxyphenylimino)methyl)-4-nitrophenol is a Schiff base compound, characterized by the presence of an azomethine group (-C=N-) Schiff bases are typically synthesized by the condensation of primary amines with carbonyl compounds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-((4-hydroxyphenylimino)methyl)-4-nitrophenol typically involves the condensation reaction between 4-hydroxybenzaldehyde and 4-nitroaniline. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The reaction mixture is stirred for several hours to ensure complete reaction, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
(E)-2-((4-hydroxyphenylimino)methyl)-4-nitrophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the nitro group can lead to the formation of corresponding amines.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are typically used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Ethers or esters, depending on the substituent introduced.
科学研究应用
(E)-2-((4-hydroxyphenylimino)methyl)-4-nitrophenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its biological activity.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of (E)-2-((4-hydroxyphenylimino)methyl)-4-nitrophenol involves its interaction with various molecular targets. The azomethine group can coordinate with metal ions, forming stable complexes. These metal complexes can exhibit enhanced biological activity, such as increased antimicrobial or antioxidant properties. The nitro group can also participate in redox reactions, contributing to the compound’s overall reactivity.
相似化合物的比较
Similar Compounds
- (E)-4-((2-hydroxyphenylimino)methyl)-2-methoxyphenol
- (E)-4-((2-hydroxyphenylimino)methyl)-2-nitrophenol
- (E)-4-((4-hydroxyphenylimino)methyl)-2-nitrophenol
Uniqueness
(E)-2-((4-hydroxyphenylimino)methyl)-4-nitrophenol is unique due to the presence of both hydroxyl and nitro groups, which contribute to its distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in various fields of research.
属性
分子式 |
C13H10N2O4 |
|---|---|
分子量 |
258.23 g/mol |
IUPAC 名称 |
2-[(4-hydroxyphenyl)iminomethyl]-4-nitrophenol |
InChI |
InChI=1S/C13H10N2O4/c16-12-4-1-10(2-5-12)14-8-9-7-11(15(18)19)3-6-13(9)17/h1-8,16-17H |
InChI 键 |
DFRWJLZTGVUBMS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N=CC2=C(C=CC(=C2)[N+](=O)[O-])O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(dimethylamino)ethyl]-3,5-dimethyladamantane-1-carboxamide](/img/structure/B11709734.png)

![4-bromo-N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11709743.png)

![N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B11709769.png)

![2-[Bis(1-methylethyl)amino]ethyl decanoate](/img/structure/B11709776.png)

![3-{2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B11709779.png)
![4-bromo-2-{(E)-[(1-{[(E)-(4-methoxyphenyl)methylidene]amino}-4-phenyl-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11709795.png)


![4-[4-(Diphenylphosphoryl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]morpholine](/img/structure/B11709811.png)
